molecular formula C8H7BrO2 B1315843 6-Bromo-4H-1,3-benzodioxine CAS No. 90050-61-6

6-Bromo-4H-1,3-benzodioxine

Cat. No.: B1315843
CAS No.: 90050-61-6
M. Wt: 215.04 g/mol
InChI Key: PGJVSIQVFQXHFL-UHFFFAOYSA-N
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Description

6-Bromo-4H-1,3-benzodioxine is a heterocyclic organic compound that belongs to the family of benzodioxines. It contains a bromine atom and a dioxine ring, making it a unique structure with potential biological and industrial applications. The molecular formula of this compound is C8H7BrO2, and it has a molecular weight of 215.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4H-1,3-benzodioxine typically involves the bromination of 1,3-benzodioxine. One common method includes the reaction of 1,3-benzodioxine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by distillation under reduced pressure .

Industrial Production Methods

In industrial settings, the production of this compound involves a similar bromination process but on a larger scale. The organic phase is dried by azeotropic distillation, filtered hot to remove formaldehyde polymers, and then evaporated under reduced pressure. The residue is distilled under reduced pressure to obtain the final product with a yield of approximately 75% .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4H-1,3-benzodioxine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,3-benzodioxine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted benzodioxines, oxidized derivatives, and reduced forms of the compound .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer and antiangiogenic properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

6-Bromo-4H-1,3-benzodioxine can be compared with other benzodioxine derivatives such as:

    1,3-Benzodioxole: Lacks the bromine atom and has different chemical properties.

    6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Contains an additional aldehyde group, making it more reactive in certain chemical reactions.

    Benzo-1,4-dioxane: An isomer with different structural and chemical properties.

Properties

IUPAC Name

6-bromo-4H-1,3-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJVSIQVFQXHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561242
Record name 6-Bromo-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90050-61-6
Record name 6-Bromo-4H-1,3-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90050-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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